

Spectroscopic Profile of L-Alaninamide Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *L-Alaninamide hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic data for **L-Alaninamide hydrochloride** (CAS: 33208-99-0), a key building block in peptide synthesis and an important intermediate in pharmaceutical development.^{[1][2]} The document presents tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complemented by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for the structural characterization of **L-Alaninamide hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **L-Alaninamide Hydrochloride**^[3]

Chemical Shift (δ) ppm	Multiplicity	Assignment
~1.0 - 1.5	Doublet	-CH ₃
~3.5 - 4.0	Quartet	-CH
~8.0 - 9.0	Broad Singlet	-NH ₃ ⁺

Table 2: ¹³C NMR Spectroscopic Data for **L-Alaninamide Hydrochloride**[\[3\]](#)

Chemical Shift (δ) ppm	Assignment
~15 - 20	-CH ₃
~50 - 55	-CH
~170 - 180	-C=O (Amide)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **L-Alaninamide Hydrochloride**[\[3\]](#)

Wavenumber (cm ⁻¹)	Assignment
3000 - 3500 (broad)	N-H stretch (Ammonium group)
2800 - 3000	C-H stretch (Methyl and methine groups)
1650 - 1680	Amide I (C=O stretch)
1540 - 1650	Amide II (N-H bend and C-N stretch)

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule, confirming its molecular weight.

Table 4: Mass Spectrometry Data for **L-Alaninamide Hydrochloride**

m/z (Mass/Charge)	Ion	Comments
89.12	[M+H] ⁺	Predicted protonated molecule. The molecular weight of the free base (L-alaninamide) is 88.11 g/mol . [3]

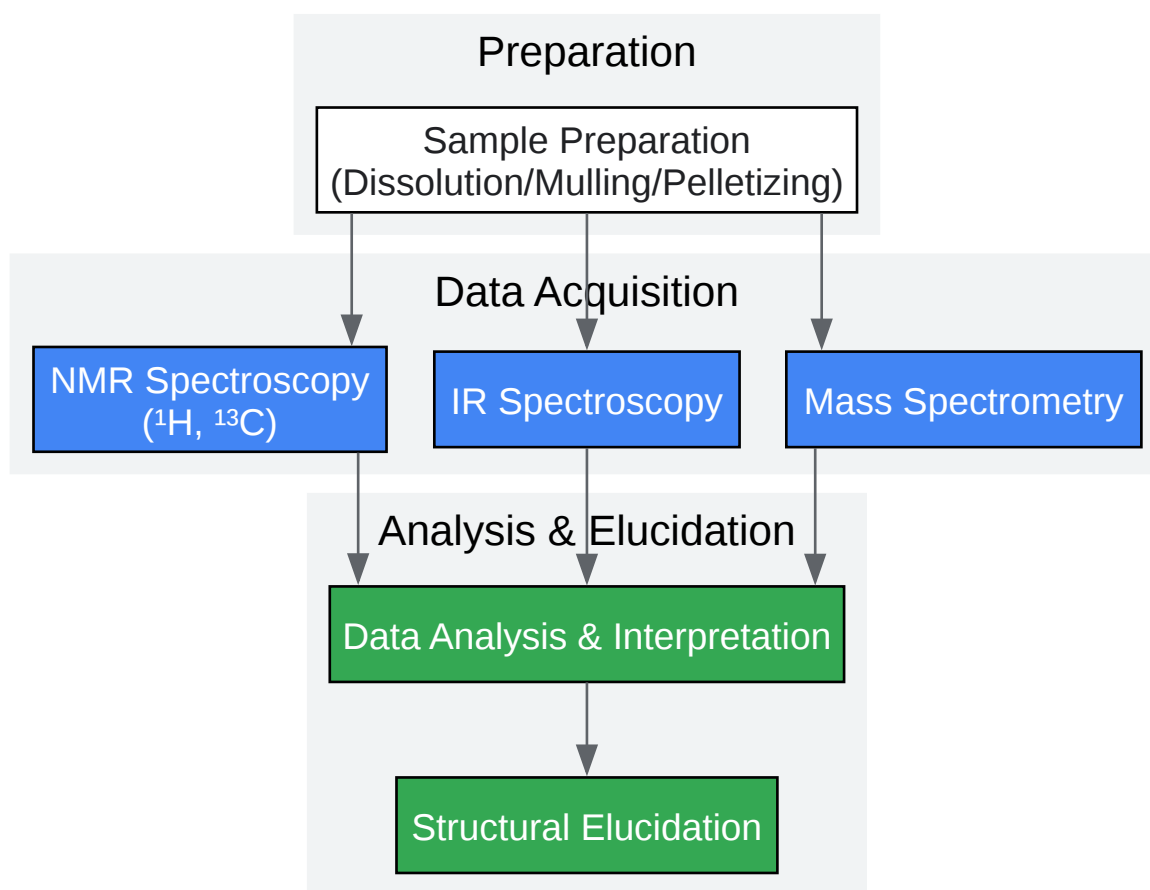
Note: Detailed experimental mass spectrometry data for **L-Alaninamide hydrochloride** is not widely available in public literature. The value presented is based on the theoretical mass of the protonated free base.[\[3\]](#)

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring the spectroscopic data presented above.

General Workflow for Spectroscopic Analysis

The structural elucidation of a compound like **L-Alaninamide hydrochloride** follows a standardized workflow, beginning with sample preparation and proceeding through various analytical techniques.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is suitable for acquiring high-quality NMR spectra of amino acid hydrochlorides.[3]

- **Sample Preparation:** A small quantity (typically 5-10 mg) of **L-Alaninamide hydrochloride** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. [3][4] The solution is then transferred to a 5 mm NMR tube. [3][4]
- **Instrument Setup:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. [3] The instrument is tuned and shimmed for the specific solvent and sample to ensure optimal magnetic field homogeneity.

- **^1H NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired.[3]
Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[3]
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the low natural abundance of ^{13}C , a significantly larger number of scans (e.g., 1024 or more) is typically required.[3] A wider spectral width of approximately 200-250 ppm is used to encompass the full range of carbon chemical shifts.[3]
- **Data Processing:** The raw data (Free Induction Decay or FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to generate the final spectrum.[3]

Infrared (IR) Spectroscopy Protocol (Solid Sample)

As **L-Alaninamide hydrochloride** is a solid, several methods can be employed for IR analysis.
[2][5]

- **Potassium Bromide (KBr) Pellet Method:**
 - **Grinding:** Approximately 1-2 mg of the solid sample is finely ground with an agate mortar and pestle.[6]
 - **Mixing:** The ground sample is mixed with about 100-200 mg of dry, IR-transparent potassium bromide (KBr) powder.[6]
 - **Pelletizing:** The mixture is placed into a pellet die, and a hydraulic press is used to apply pressure, forming a clear, transparent pellet.[6]
 - **Analysis:** The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.
[6]
- **Nujol Mull Method:**
 - **Grinding:** About 5 to 10 mg of the sample is finely ground in a mortar to reduce the particle size to 1-2 microns.[7]

- Mulling: A small drop of a mulling agent, such as Nujol (mineral oil), is added to the ground sample and mixed to create a uniform paste.[7][8]
- Mounting: The resulting mull is spread evenly between two IR-transparent salt plates (e.g., KBr or NaCl).[7][8]
- Analysis: The sandwiched plates are placed in the spectrometer to obtain the spectrum. A reference spectrum of Nujol should be noted as it has its own characteristic absorption bands.[7]
- Attenuated Total Reflectance (ATR) Method:
 - This is a simpler method requiring minimal sample preparation.[8] The solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before analysis.[6]

Mass Spectrometry (MS) Protocol

Electrospray Ionization (ESI) is a suitable soft ionization technique for analyzing polar, non-volatile molecules like **L-Alaninamide hydrochloride**.

- Sample Preparation: A dilute solution of **L-Alaninamide hydrochloride** is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, to a concentration in the low $\mu\text{g/mL}$ to ng/mL range.
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.
- Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., $[\text{M}+\text{H}]^+$) are ejected into the gas phase.[9]
- Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), where they are separated based on their mass-to-charge (m/z) ratio.[9]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.

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